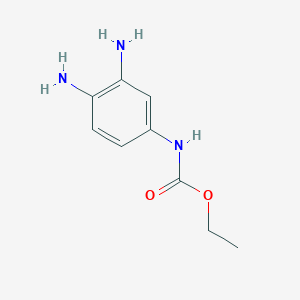

(3,4-Diamino-phenyl)-carbamic acid ethyl ester

Katalognummer B8291303

Molekulargewicht: 195.22 g/mol

InChI-Schlüssel: UPTBDQKDFYLSGV-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US08222248B2

Procedure details

A freshly prepared solution of (3,4-diamino-phenyl)-carbamic acid ethyl ester in DMSO (0.2 M, 0.10 mL) was placed in a vial. To it was added 2-chloro-benzaldehyde (0.2 M in toluene, 0.12 mL), followed by FeCl3 (0.02 M in THF, 0.050 mL). The mixture was stirred in open air at ambient temperature overnight. The mixture was then diluted by MeOH and the whole was loaded onto a solid phase extraction (SPE) cartridge that contained strong cation exchange (SCX) (1 g media in 6 mL cartridge, United Chemical Technology). Wash-to-waste (5 mL MeOH) was followed by elute-to-collect (5 mL 20:2:1 ethyl acetate-MeOH-Et3N) and, after evaporation of volatiles, the crude was further purified by silica gel column chromatography to give [2-(2-chloro-phenyl)-3H-benzoimidazol-5-yl]-carbamic acid ethyl ester: MS (m/z) 315.97 (M+1).

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

FeCl3

Quantity

0.05 mL

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([O:3][C:4](=[O:14])[NH:5][C:6]1[CH:11]=[CH:10][C:9]([NH2:12])=[C:8]([NH2:13])[CH:7]=1)[CH3:2].[Cl:15][C:16]1[CH:23]=[CH:22][CH:21]=[CH:20][C:17]=1[CH:18]=O.CO>CS(C)=O>[CH2:1]([O:3][C:4](=[O:14])[NH:5][C:6]1[CH:11]=[CH:10][C:9]2[N:12]=[C:18]([C:17]3[CH:20]=[CH:21][CH:22]=[CH:23][C:16]=3[Cl:15])[NH:13][C:8]=2[CH:7]=1)[CH3:2]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(NC1=CC(=C(C=C1)N)N)=O

|

Step Two

|

Name

|

|

|

Quantity

|

0.12 mL

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(C=O)C=CC=C1

|

Step Three

[Compound]

|

Name

|

FeCl3

|

|

Quantity

|

0.05 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

Step Five

|

Name

|

|

|

Quantity

|

0.1 mL

|

|

Type

|

solvent

|

|

Smiles

|

CS(=O)C

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred in open air at ambient temperature overnight

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the whole was loaded onto a solid phase extraction (SPE) cartridge that

|

WASH

|

Type

|

WASH

|

|

Details

|

Wash-to-waste (5 mL MeOH)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by elute-to-collect (5 mL 20:2:1 ethyl acetate-MeOH-Et3N)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

after evaporation of volatiles

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the crude was further purified by silica gel column chromatography

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)OC(NC1=CC2=C(N=C(N2)C2=C(C=CC=C2)Cl)C=C1)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |